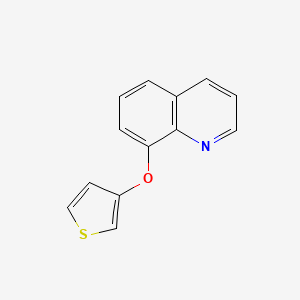

8-(Thiophen-3-yloxy)quinoline

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

8-(Thiophen-3-yloxy)quinoline is a compound that contains a quinoline core, which is a bicyclic compound that consists of a pyridine ring fused to a benzene ring . The compound also contains a thiophene moiety, which is a five-membered ring made up of one sulfur as a heteroatom . Thiophene derivatives possess exceptional photophysical properties compared to other heterocycles .

Synthesis Analysis

The synthesis of quinoline derivatives often involves the use of α,β-unsaturated aldehydes, which are versatile building blocks in organic synthesis . Transition metal-catalyzed reactions, metal-free ionic liquid-mediated reactions, and ultrasound irradiation reactions are also useful for the construction and functionalization of quinoline .Molecular Structure Analysis

The molecular structure of quinoline derivatives is characterized by the presence of a quinoline ring system . The molecular conformation presents an orthogonal orientation between aromatic rings in the solid state .Chemical Reactions Analysis

Quinolines act by converting their targets into toxic enzymes that fragment the bacterial chromosome . They undergo various chemical reactions such as electrophilic aromatic substitution, diazonium coupling, and molecular rearrangements .Physical And Chemical Properties Analysis

The close proximity of the hydroxyl group to the heterocyclic nitrogen makes 8-hydroxyquinolines good monoprotic bidentate chelating agents, which form four- and six-covalent complexes with a wide range of metal ions .Aplicaciones Científicas De Investigación

Antitubercular Agents

Quinoline derivatives have been synthesized and evaluated for their potential as antitubercular agents. A study outlined the design and synthesis of 2-methoxy-3-(thiophen-2-ylmethyl)quinoline containing amino carbinols, highlighting their in vitro antitubercular activity against Mycobacterium tuberculosis. The research demonstrates the diaryl carbinol prototype as a promising inhibitor against tuberculosis, showcasing the importance of quinoline derivatives in developing new antitubercular therapies (Karkara et al., 2020).

Anticancer Activity

Quinoline-based compounds have been extensively studied for their anticancer properties. One study on the design, synthesis, and anticancer evaluation of new substituted thiophene-quinoline derivatives using a click chemistry approach found that certain derivatives exhibited potent and selective cytotoxicity against cervical (HeLa) and breast (MCF-7) cancer cell lines. This research underscores the significance of quinoline derivatives in cancer drug development, providing a foundation for further studies on new anticancer therapies (Othman et al., 2019).

Photovoltaic Applications

In the realm of materials science, quinoline derivatives have been explored for enhancing photovoltaic performance. A study on copolymers based on benzodithiophene and quinoxaline demonstrated that increasing the conjugation in the acceptor unit resulted in improved polymer solar cell performance. This finding highlights the potential of quinoline derivatives in the development of more efficient solar energy technologies (Hu et al., 2014).

Antimicrobial and Antioxidant Properties

Quinoline derivatives have also shown significant antimicrobial and antioxidant activities. A study on the synthesis of nitrogenous heterocyclic compounds linked to amino acid esters or heterocyclic amines, including quinolines, demonstrated potential activity as antimicrobial and cytotoxic agents. These compounds exhibited variable antimicrobial activities against selected bacteria and yeast, indicating their potential in treating parasitic and microbial infection diseases (Farhan et al., 2017).

Fluorescence Sensors

Lastly, poly(thiophene-3-yl-acetic acid 8-quinolinyl ester), a fluorescent material derived from quinoline, has been utilized as a sensor for acids and metal ions. Its fluorescence quenching in the presence of HCl and specific metal ions like copper, cadmium, and lead highlights its application in developing sensitive fluorescence-based sensors for chemical analysis and environmental monitoring (Maiti et al., 2009).

Mecanismo De Acción

Target of Action

8-(Thiophen-3-yloxy)quinoline is a derivative of 8-Hydroxyquinoline (8-HQ), a compound known to exhibit a wide range of biological activities . The primary targets of 8-HQ derivatives are often associated with their antimicrobial, anticancer, and antifungal effects . .

Mode of Action

8-hq derivatives are known to interact with their targets, leading to various changes that contribute to their biological activities . The specific interactions of this compound with its targets would need further investigation.

Biochemical Pathways

8-hq derivatives are known to affect various biochemical pathways, contributing to their diverse biological activities

Result of Action

8-hq derivatives are known to have significant therapeutic value and can act as potential building blocks for various pharmacologically active scaffolds

Safety and Hazards

Propiedades

IUPAC Name |

8-thiophen-3-yloxyquinoline |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H9NOS/c1-3-10-4-2-7-14-13(10)12(5-1)15-11-6-8-16-9-11/h1-9H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BHWGVFAQKZWYMG-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C(=C1)OC3=CSC=C3)N=CC=C2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H9NOS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

227.28 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![Dimethyl 4,5,6,7-tetrahydropyrazolo[1,5-a]pyridine-2,3-dicarboxylate](/img/structure/B2452563.png)

![(Z)-ethyl 2-(6-methoxy-2-((quinoxaline-2-carbonyl)imino)benzo[d]thiazol-3(2H)-yl)acetate](/img/structure/B2452564.png)

![Benzo[b]thiophene-2-carboxaldehyde, 3-chloro-4-fluoro-](/img/structure/B2452571.png)

![(E)-2-(4-(3-(benzo[d][1,3]dioxol-5-yl)acrylamido)phenyl)-2H-tetrazole-5-carboxamide](/img/structure/B2452578.png)

![1-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-N,N-dimethyl-1H-1,2,3,4-tetraazol-5-amine](/img/structure/B2452579.png)

![1-[3-Methoxy-4-(2,2,2-trifluoroethoxy)phenyl]ethan-1-amine](/img/structure/B2452582.png)

![1-(7,7-dimethyl-2-oxobicyclo[2.2.1]heptan-1-yl)-N-(2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)methanesulfonamide](/img/structure/B2452584.png)